molecular formula C17H17FN2O4 B2821801 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide CAS No. 1448075-70-4

1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2821801
CAS No.: 1448075-70-4
M. Wt: 332.331
InChI Key: LIYIVGIVQSKBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is a synthetically designed small molecule with a molecular formula of C17H21FN2O4 and a molecular weight of 336.36 g/mol . This compound features a central azetidine-3-carboxamide core, a structure of high interest in medicinal chemistry due to its presence in pharmacologically active molecules. The azetidine ring is functionalized with a 2-(2-fluorophenoxy)acetyl group, while the carboxamide nitrogen is linked to a furan-2-ylmethyl moiety. The incorporation of a fluorine atom is a common strategy in drug design to influence a compound's potency, metabolic stability, and membrane permeability . Azetidine derivatives have been extensively explored in pharmaceutical research for their potential as therapeutic agents. For instance, certain azetidinecarboxylic acid derivatives are documented as sphingosine-1-phosphate (S1P) receptor agonists, which are being investigated for the treatment of autoimmune diseases, and as immunosuppressants for preventing transplant rejection . Other azetidine-based compounds have shown promise for the treatment of metabolic and inflammatory diseases . Similarly, the furan heterocycle is a privileged scaffold in the development of bioactive compounds and novel enzyme inhibitors . This combination of structural features makes this compound a valuable chemical entity for research and development, particularly in the areas of medicinal chemistry and drug discovery. Researchers can utilize this compound as a building block for synthesizing novel chemical libraries or as a lead structure for optimizing new biological probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(furan-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c18-14-5-1-2-6-15(14)24-11-16(21)20-9-12(10-20)17(22)19-8-13-4-3-7-23-13/h1-7,12H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYIVGIVQSKBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorophenoxy group, an azetidine ring, and a furan moiety. This structural diversity is believed to contribute to its biological efficacy.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by targeting cancer cell proliferation mechanisms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxic effects against various cancer cell lines by inhibiting key enzymes.
AnticonvulsantDemonstrates anticonvulsant properties in animal models, mediated through benzodiazepine receptors.
Enzyme InhibitionFunctions as an inhibitor of glucokinase (GK), which is beneficial for metabolic disorders.

Anticancer Activity

A study investigated the effects of related compounds on cancer cell lines. The results indicated that derivatives of 1,3,4-oxadiazoles, similar in structure to our compound, effectively inhibited tumor growth by targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC). This suggests that structural modifications can enhance the anticancer potential of azetidine-based compounds .

Anticonvulsant Properties

In a series of experiments assessing anticonvulsant activity, compounds analogous to this compound were tested in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The findings revealed significant anticonvulsant effects, indicating potential therapeutic applications in epilepsy management .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
  • Mechanism-Based Approaches : Research suggests that the compound may operate through mechanism-based approaches, enhancing its specificity towards cancerous cells while minimizing effects on normal cells .
  • SAR Studies : Structure-activity relationship (SAR) studies have identified critical structural features necessary for biological activity, guiding future drug design efforts .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives, including this compound, exhibit significant anticancer activity. The mechanism of action is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent cytotoxic effects .

Cell Line IC50 Value (µM) Reference
MCF-71.88 ± 0.11
A54926

Anticonvulsant Properties

Compounds related to the structural framework of 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide have been reported to possess anticonvulsant properties. Studies suggest that these compounds may interact with benzodiazepine receptors, potentially mediating their anticonvulsant effects .

Antiviral Activity

Azetidine derivatives have also been explored for their antiviral potential. Some studies have shown that certain azetidinone compounds can inhibit viral replication in vitro, suggesting that modifications to the azetidine structure could enhance antiviral efficacy against pathogens such as influenza and coronaviruses .

Case Study 1: Anticancer Efficacy

In a recent study, a series of azetidine derivatives were synthesized and evaluated for their anticancer properties. The compound demonstrated significant growth inhibition in the MCF-7 cell line, with further investigations revealing its ability to induce apoptosis through caspase activation pathways.

Case Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant activity of related compounds in the PTZ (Pentylenetetrazol) model. The results indicated that structural modifications similar to those found in this compound could lead to enhanced activity against seizures.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Azetidine-Based Analogs

1-[2-(2-Fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide
  • Key Differences : Replaces the furan-2-ylmethyl group with a tetrahydrobenzoxazol-3-yl substituent .
  • Benzoxazole-containing compounds are often associated with CNS activity, though the target compound’s biological role remains unconfirmed.

Furan-Containing Carboxamides with Heterocyclic Cores

5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • Core Structure : Furo[2,3-b]pyridine instead of azetidine .
  • Implications: The pyridine core may increase basicity, affecting bioavailability. The trifluoroethyl group improves lipophilicity and resistance to oxidative metabolism compared to the target compound’s fluorophenoxy group.
6-(Benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Core Structure : 1,4-Dihydropyridine with a furyl substituent .
  • Functional Groups: Benzylthio and cyano groups modulate electronic properties.
  • Implications: Dihydropyridines are known calcium channel blockers, suggesting divergent mechanisms compared to the azetidine-based target compound. The cyano group may enhance binding affinity but introduce toxicity risks.

Pesticidal Carboxamides

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
  • Core Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring .
  • Implications :
    • The tetrahydrofuran and cyclopropane groups contribute to pesticidal activity, likely via inhibition of fungal lipid synthesis.
    • Structural divergence from the target compound underscores the role of the azetidine ring in differentiating pharmaceutical vs. agrochemical applications.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Azetidine 2-(2-Fluorophenoxy)acetyl, furan-2-ylmethyl 373.38 Undisclosed (pharmaceutical)
1-[2-(2-Fluorophenoxy)acetyl]-N-(tetrahydrobenzoxazol-3-yl)azetidine-3-carboxamide Azetidine 2-(2-Fluorophenoxy)acetyl, benzoxazol-3-yl ~380 (estimated) CNS targeting (hypothetical)
Furopyridine-3-carboxamide () Furopyridine Trifluoroethylamino, oxadiazole ~550 (estimated) Kinase inhibition
1,4-Dihydropyridine-3-carboxamide () Dihydropyridine Benzylthio, cyano, methoxyphenyl ~450 (estimated) Calcium channel modulation
Cyprofuram () Cyclopropane Tetrahydrofuran, 3-chlorophenyl 324.75 Fungicide

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide with high yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with functionalization of the azetidine ring, followed by coupling reactions. For example, the 2-(2-fluorophenoxy)acetyl group can be introduced via nucleophilic acyl substitution under anhydrous conditions using DCM as a solvent and a base like triethylamine .
  • Optimization : Reaction parameters such as temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., THF for solubility of furan derivatives), and catalyst selection (e.g., HATU for amide bond formation) are critical. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorophenoxy proton signals at δ 6.8–7.2 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .
    • HRMS : High-resolution mass spectrometry for exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₁₈FN₂O₄: 361.1195) .
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (commonly >10 mM), aqueous buffers (pH 2–8), and organic solvents (e.g., ethanol, acetonitrile). Solubility can be enhanced using cyclodextrin-based formulations for in vivo studies .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The fluorophenoxy group may confer hydrolytic stability, but the furan moiety requires protection from strong oxidizers .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

Methodological Answer:

  • Target Fishing : Use computational tools (e.g., SwissTargetPrediction) to prioritize kinases or GPCRs based on structural motifs (e.g., azetidine’s conformational rigidity mimics proline in enzyme active sites) .
  • Biophysical Assays : Surface plasmon resonance (SPR) or thermal shift assays to assess binding affinity to hypothesized targets (e.g., EGFR kinase domain) .
  • CRISPR-Cas9 Knockout : Validate target relevance by correlating gene knockout with loss of compound efficacy in cell-based assays .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in:
    • Fluorophenoxy group : Replace fluorine with chlorine or methyl to assess electronic effects.
    • Furan moiety : Substitute with thiophene or pyridine to evaluate heterocycle contributions .
  • Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, A549) and measure IC₅₀ values. Correlate substituent changes with potency shifts (e.g., logP vs. cytotoxicity) .

Q. How to evaluate in vivo pharmacokinetics and efficacy for this compound?

Methodological Answer:

  • Pharmacokinetics (PK) :
    • ADME Profiling : Oral bioavailability in rodent models, plasma half-life via LC-MS/MS, and tissue distribution studies .
    • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • Efficacy Models :
    • Xenograft Studies : Administer compound (e.g., 50 mg/kg/day, oral) in nude mice with HT-29 colorectal tumors. Monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation) .

Q. What computational approaches can predict off-target effects or toxicity?

Methodological Answer:

  • In Silico Toxicology : Use platforms like ProTox-II to predict hepatotoxicity or cardiotoxicity based on structural alerts (e.g., furan’s potential for metabolic activation) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to hERG potassium channels to assess arrhythmia risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.